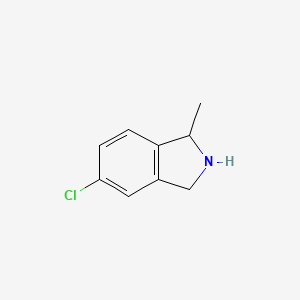
5-Chloro-1-methylisoindoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-1-methylisoindoline is a heterocyclic organic compound that belongs to the class of isoindolines. Isoindolines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals. The presence of a chlorine atom at the 5-position and a methyl group at the 1-position of the isoindoline ring imparts unique chemical properties to this compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-methylisoindoline can be achieved through several methods. One common approach involves the cyclization of 3-chloropropiophenone derivatives. The reaction typically requires the use of strong acids or bases as catalysts and is carried out under controlled temperature conditions.
Cyclization of 3-Chloropropiophenone:
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale cyclization reactions using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-1-methylisoindoline undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding N-oxides
Reduction: Formation of reduced isoindoline derivatives
Substitution: Halogen exchange or nucleophilic substitution at the chlorine position
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids under mild conditions
Reduction: Hydrogen gas with palladium on carbon catalyst
Substitution: Sodium iodide in acetone for halogen exchange
Major Products
Oxidation: this compound N-oxide
Reduction: this compound derivatives with reduced nitrogen
Substitution: 5-Iodo-1-methylisoindoline
Wissenschaftliche Forschungsanwendungen
5-Chloro-1-methylisoindoline has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of 5-Chloro-1-methylisoindoline involves its interaction with specific molecular targets, such as enzymes and receptors. The chlorine and methyl groups influence the compound’s binding affinity and selectivity. The exact pathways depend on the specific application, but common mechanisms include inhibition of enzyme activity and modulation of receptor signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Chloro-1-isoindoline: Lacks the methyl group at the 1-position, resulting in different chemical properties.
1-Methylisoindoline: Lacks the chlorine atom at the 5-position, affecting its reactivity and biological activity.
5-Bromo-1-methylisoindoline: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity.
Uniqueness
5-Chloro-1-methylisoindoline is unique due to the combined presence of the chlorine atom and the methyl group, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile building block in organic synthesis and its efficacy in various applications.
Eigenschaften
Molekularformel |
C9H10ClN |
|---|---|
Molekulargewicht |
167.63 g/mol |
IUPAC-Name |
5-chloro-1-methyl-2,3-dihydro-1H-isoindole |
InChI |
InChI=1S/C9H10ClN/c1-6-9-3-2-8(10)4-7(9)5-11-6/h2-4,6,11H,5H2,1H3 |
InChI-Schlüssel |
CJYPGSJYAZWWKY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C2=C(CN1)C=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Bromo-2,8-dimethylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B15251484.png)
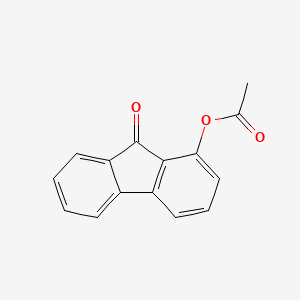
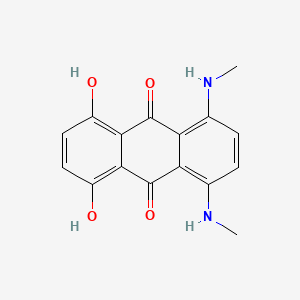
![2,5-Bis(2-butyloctyl)-1,4-bis(5-trimethylstannylthiophen-2-yl)pyrrolo[3,4-c]pyrrole-3,6-dione](/img/structure/B15251516.png)
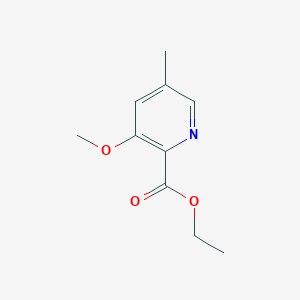
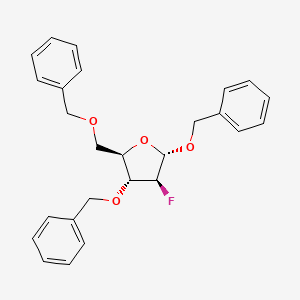
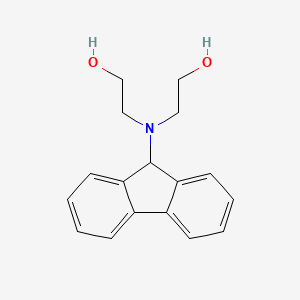
![1-{[1-(Chloromethyl)cyclopropyl]methyl}-1-methylcyclopentane](/img/structure/B15251546.png)
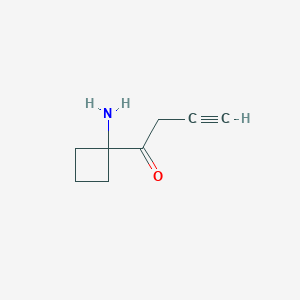
![2-tert-Butyl-2H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-amine](/img/structure/B15251554.png)
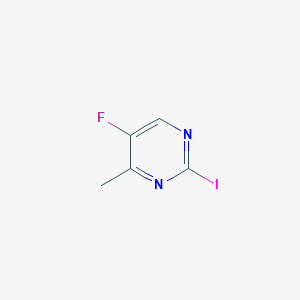
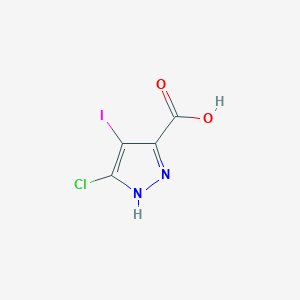
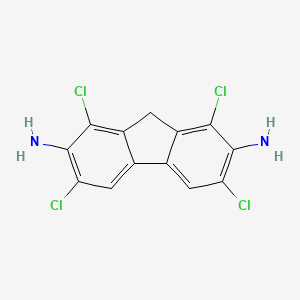
![(S)-7-Azaspiro[3.5]nonan-1-amine 2hcl](/img/structure/B15251582.png)
